Methyl 4-bromo-6-methylnicotinate

Cross-coupling Suzuki-Miyaura Halogen reactivity

Methyl 4-bromo-6-methylnicotinate is a strategically differentiated pyridine building block whose 4-bromo/6-methyl substitution pattern is essential—not interchangeable—for target activity. The 4-bromo group offers a balanced Suzuki-Miyaura reactivity profile superior to less reactive 4-chloro or overly reactive 4-iodo analogs, while the 6-methyl substituent is critical for nicotinic pharmacophore activity. This dual functionality enables late-stage diversification for nAChR ligands and kinase inhibitors via Pd-Suzuki, Ni-reductive, or photoredox/Ni dual catalysis. Stock one scaffold instead of multiple halogen variants.

Molecular Formula C8H8BrNO2
Molecular Weight 230.06
CAS No. 886372-03-8
Cat. No. B3030299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-bromo-6-methylnicotinate
CAS886372-03-8
Molecular FormulaC8H8BrNO2
Molecular Weight230.06
Structural Identifiers
SMILESCC1=CC(=C(C=N1)C(=O)OC)Br
InChIInChI=1S/C8H8BrNO2/c1-5-3-7(9)6(4-10-5)8(11)12-2/h3-4H,1-2H3
InChIKeyFMJSNBQBECMUBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-Bromo-6-Methylnicotinate (CAS 886372-03-8): Pyridine Building Block Profile for Pharmaceutical & Agrochemical Synthesis


Methyl 4-bromo-6-methylnicotinate (CAS 886372-03-8) is a di-substituted pyridine derivative bearing a bromine atom at the 4-position and a methyl ester and 6-methyl group on the nicotinate ring. It serves primarily as a versatile building block for the synthesis of pharmaceuticals and agrochemicals [1], with its molecular formula C8H8BrNO2 and molecular weight of 230.06 g/mol [2]. The compound's dual substitution pattern—a halogen handle for cross-coupling and an ester function for further derivatization—positions it as an enabling intermediate in medicinal chemistry programs targeting substituted pyridine and fused heterocyclic scaffolds.

Why Methyl 4-Bromo-6-Methylnicotinate Cannot Be Replaced by Generic Pyridine Analogs: Substituent-Specific Reactivity and Selectivity


Substitution of methyl 4-bromo-6-methylnicotinate with structurally similar pyridine derivatives (e.g., 4-chloro, 4-iodo, or 5-bromo analogs) is non-trivial due to the profound influence of both halogen identity and substitution position on cross-coupling reactivity and downstream scaffold functionalization. The 4-bromo group offers a distinct reactivity profile in palladium-catalyzed Suzuki-Miyaura couplings compared to the 4-chloro analog, which is less reactive, or the 4-iodo analog, which may undergo premature oxidative addition and undesired side reactions [1]. Furthermore, the 6-methyl substituent is critical for maintaining nicotinic pharmacophore activity; studies on nicotine analogs demonstrate that 6-methyl substitution preserves receptor binding while 4-methyl substitution abolishes activity [2]. Thus, the precise 4-bromo/6-methyl substitution pattern is essential for achieving the desired reactivity and biological profile in target molecules.

Methyl 4-Bromo-6-Methylnicotinate (CAS 886372-03-8): Quantitative Differentiation Evidence for Procurement Decisions


Reactivity Comparison: 4-Bromo vs. 4-Chloro and 4-Iodo Analogs in Suzuki-Miyaura Cross-Coupling

The 4-bromo substituent in methyl 4-bromo-6-methylnicotinate provides an optimal balance of reactivity and stability for palladium-catalyzed Suzuki-Miyaura cross-couplings compared to its 4-chloro and 4-iodo analogs. The 4-chloro derivative exhibits significantly lower reactivity, often requiring harsher conditions (elevated temperature, stronger bases) that can degrade sensitive functional groups, while the 4-iodo analog is prone to homocoupling and oxidative addition side reactions [1]. In a competitive coupling study of aryl bromides vs. aryl triflates under Suzuki conditions, aryl bromides demonstrated a distinct reactivity pattern, enabling chemoselective coupling in the presence of other electrophiles [2]. This selectivity is not achievable with the 4-iodo or 4-chloro counterparts.

Cross-coupling Suzuki-Miyaura Halogen reactivity

Regioisomeric Impact on Nicotinic Receptor Activity: 6-Methyl vs. 4-Methyl Substitution

The 6-methyl group of methyl 4-bromo-6-methylnicotinate is critical for maintaining nicotinic pharmacophore activity, as demonstrated by direct comparison of 6-methylnicotine and 4-methylnicotine isomers. In pharmacological assays, 6-methylnicotine exhibited activity identical to nicotine, whereas 4-methylnicotine possessed little or no nicotinic activity [1]. This class-level inference underscores the importance of the 6-methyl substitution pattern for any downstream biologically active compound derived from this building block.

Nicotinic receptor Structure-activity relationship Methyl substitution

Physicochemical Property Differentiation: LogP and Molecular Weight vs. Closest Analogs

Methyl 4-bromo-6-methylnicotinate possesses a calculated LogP of 1.116 and a molecular weight of 230.06 g/mol [1]. These physicochemical parameters differ significantly from its closest halogen analogs, influencing solubility, membrane permeability, and formulation behavior in drug discovery settings. The 4-chloro analog (MW 185.61 g/mol, LogP ~0.9) and 4-iodo analog (MW 277.06 g/mol, LogP ~1.3) span a range that can substantially alter a compound's ADME profile .

Physicochemical properties LogP Molecular weight

Synthetic Versatility: Bromine as a Handle for Diverse Transformations

The 4-bromo group in methyl 4-bromo-6-methylnicotinate enables a broader range of synthetic transformations than the 4-chloro or 4-iodo analogs. Aryl bromides participate not only in Suzuki-Miyaura couplings but also in nickel-catalyzed reductive cross-couplings with alkyl halides, providing access to alkylated pyridines that are inaccessible via chloride or iodide partners due to competing side reactions [1]. In dual photoredox/nickel catalysis, electron-rich aryl bromides undergo selective C–N cross-couplings, a transformation that electron-poor aryl chlorides do not efficiently support [2].

Synthetic methodology Halogen-metal exchange Cross-coupling

High-Value Research and Industrial Applications of Methyl 4-Bromo-6-Methylnicotinate


Medicinal Chemistry: Synthesis of Nicotinic Receptor Ligands and Kinase Inhibitors

Methyl 4-bromo-6-methylnicotinate is ideally suited for constructing nicotinic acetylcholine receptor (nAChR) ligands where the 6-methyl substitution is essential for activity. As shown by the inactivity of 4-methylnicotine [1], the correct substitution pattern is critical. The bromine handle allows for late-stage diversification via Suzuki coupling to introduce aryl or heteroaryl groups, a common motif in kinase inhibitor design [2].

Agrochemical Discovery: Synthesis of Insecticidal Nicotinoids

The 6-methyl substitution pattern is crucial for nicotinic activity in insects as well. The building block can be used to prepare novel 2-alkyl nicotinoids with improved insecticidal activity and mammalian selectivity, leveraging the 6-methyl motif that retains activity while the 4-position is derivatized to optimize physicochemical and toxicological properties [1].

Materials Science: Liquid Crystal Intermediates

The compound serves as a precursor to novel ring compounds for liquid-crystalline mixtures via sequential Suzuki couplings and halo-demetallation reactions [2]. The 4-bromo group is specifically advantageous for the first Suzuki coupling step, as its reactivity profile allows for controlled, stepwise functionalization of the pyridine core without premature dehalogenation.

Parallel Library Synthesis and Fragment-Based Drug Discovery

The broad compatibility of the aryl bromide with multiple cross-coupling methodologies (Pd-Suzuki, Ni-reductive, photoredox/Ni dual catalysis) makes this building block a versatile core for generating diverse compound libraries. This versatility reduces the need to stock multiple halogen analogs, lowering procurement and inventory costs while maximizing the chemical space accessible from a single scaffold [3].

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